

PNRI-299 solubility and storage conditions

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pnri-299

CAS No.: 550368-41-7

Cat. No.: S640959

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Storage & Handling Guide

For safe handling and long-term stability, please adhere to the following conditions, which are specified in the material safety data sheet (MSDS) [1]:

Parameter	Condition
Form	Solid (powder)
Container	Keep container tightly sealed
Light	Keep away from direct sunlight
Atmosphere	Keep in a cool, well-ventilated area
Temperature	-20°C (for powder) or -80°C (when in solvent)
Incompatibilities	Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents

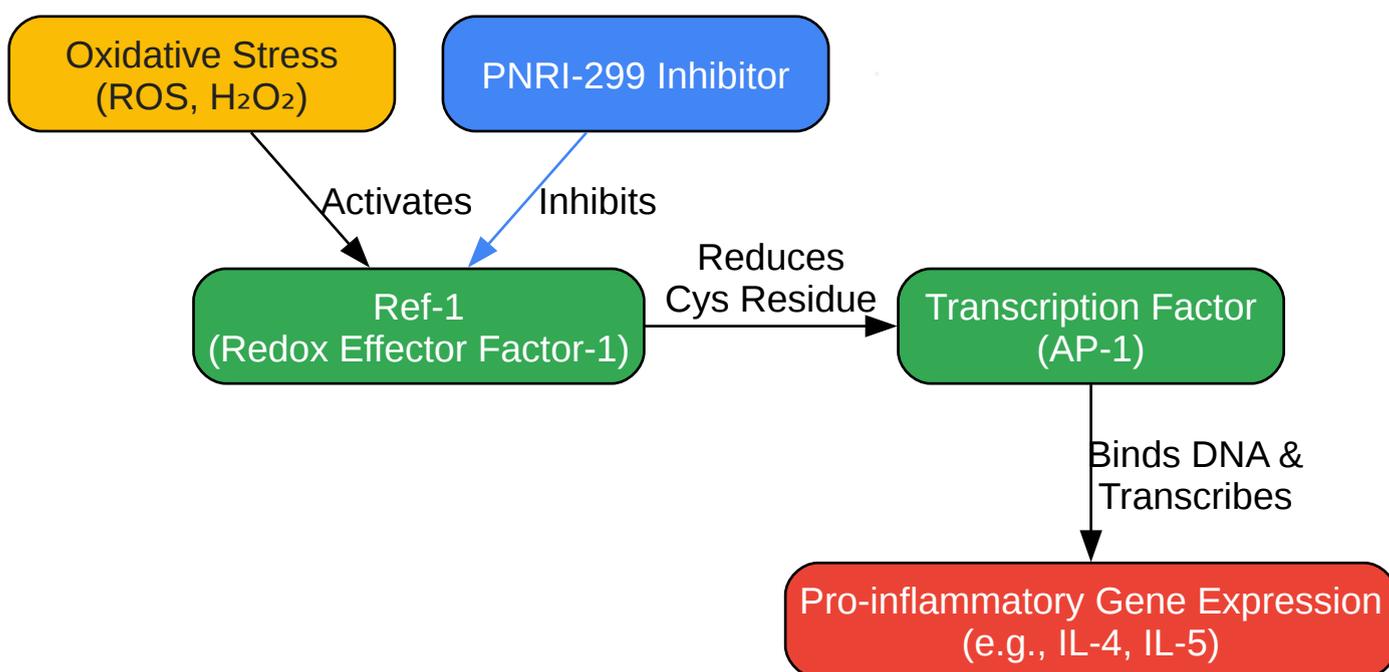
> Safety Note: **PNRI-299** is classified as **Harmful if swallowed (H302)** and **Very toxic to aquatic life with long-lasting effects (H410)**. Always wear appropriate personal protective equipment (PPE), including safety goggles, protective gloves, and impervious clothing. Avoid dust formation and use only in areas with adequate exhaust ventilation [1].

Mechanism of Action & Target

PNRI-299 is a selective small-molecule inhibitor of the AP-1 (Activator Protein-1) transcription factor. Its molecular target is the redox effector factor-1 (Ref-1), also known as APE1 [2] [3] [4].

- **Ref-1 Function:** Ref-1 is a bifunctional protein that controls the DNA-binding activity of redox-sensitive transcription factors like AP-1 by reducing a specific cysteine residue in their DNA-binding domains [4].
- **Inhibition Mechanism:** **PNRI-299** was developed from a β -strand mimetic template. It contains an **enedione moiety** that acts as a Michael acceptor, which covalently traps the reactive cysteine nucleophiles in the active site of Ref-1. This inhibition is selective, as **PNRI-299** does not affect NF- κ B transcription or thioredoxin at comparable concentrations [2].

The following diagram illustrates the signaling pathway and how **PNRI-299** intervenes.



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Solubility Troubleshooting Guide

The MSDS for **PNRI-299** lists its physical state as a solid but does not provide quantitative solubility data in common solvents [1]. When facing solubility issues with novel compounds like **PNRI-299**, here are standard

approaches you can take:

- **1. Consult Literature on Analogues:** The research paper indicates **PNRI-299** was evaluated in a mouse asthma model administered via intranasal delivery [2]. This suggests that a formulation was successfully developed, likely in a vehicle suitable for aqueous or biological systems.
- **2. Experimental Solubility Screening:** Perform a systematic solubility screen. Start by preparing small, measured amounts of **PNRI-299** powder and testing its solubility in a range of solvents, including:
 - **Aqueous Buffers** at different pH levels (e.g., pH 2.0, 7.4, 10.0).
 - **Water-Miscible Organic Solvents** like DMSO, ethanol, or methanol (note: the *in vivo* study used 0.16% DMSO as a vehicle [3]).
 - **Surfactant Solutions** such as solutions of Tween 80 or Cremophor.
- **3. Employ Enabling Formulation Technologies:** If simple solutions fail, consider advanced techniques commonly used for poorly soluble active pharmaceutical ingredients (APIs) [5] [6]:
 - **Amorphous Solid Dispersions (ASDs):** Techniques like spray drying can create a higher-energy amorphous form of the drug that has greatly enhanced solubility compared to the crystalline material.
 - **Lipid-Based Delivery Systems:** For highly lipophilic compounds, formulating in oils or self-emulsifying systems can be effective.
 - **Nanocrystals:** Milling the drug substance to nanometer-sized particles can significantly increase the surface area and dissolution rate.
 - **Salt Formation:** If the molecule has ionizable groups, forming a salt can dramatically improve aqueous solubility.
 - **Co-crystals:** A more modern approach that uses a co-former to create a new crystalline structure with improved properties [5].

Frequently Asked Questions

Q1: What is the IC₅₀ value for PNRI-299? A1: PNRI-299 selectively inhibits AP-1 transcription with an IC₅₀ of 20 μM in human lung epithelial (A549) cells. It did not affect NF-κB transcription at concentrations up to 200 μM [2].

Q2: How was the molecular target of PNRI-299 identified? A2: The target, Ref-1, was identified using an **affinity chromatography approach** [2] [7]. A biotin-tagged version of the compound was used to pull down its binding partners from cell lysates, which were then isolated and identified [7].

Q3: Does PNRI-299 have efficacy in disease models? A3: Yes. In a mouse model of allergic asthma, intranasal administration of **PNRI-299** (0.75 or 2.0 mg/kg) significantly reduced key disease features,

including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [2].

Suggestions for Next Steps

Given the lack of explicit solubility data, I suggest the following:

- **Contact the Supplier:** Reach out to suppliers like DC Chemicals (the manufacturer referenced in the MSDS) directly to inquire if they have any technical data or recommendations for solubilizing **PNRI-299** [1].
- **Literature Review:** Conduct a broader search for scientific papers that use **PNRI-299** *in vitro*. The "Methods" sections often detail the exact solvent and procedure used to prepare stock solutions.

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To cite this document: Smolecule. [PNRI-299 solubility and storage conditions]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b640959#pnri-299-solubility-and-storage-conditions>]

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